![molecular formula C24H21BrN2O4 B3498260 3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3498260.png)
3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
Overview
Description
3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and physiological effects:
Studies have shown that 3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide exhibits various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of various inflammatory diseases. The compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its ability to target specific enzymes and proteins, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for the research on 3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. One of the areas of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of the compound's mechanism of action, which could lead to the discovery of new therapeutic targets. Additionally, the compound's potential toxicity needs to be further evaluated to ensure its safety for clinical use.
In conclusion, 3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to target specific enzymes and proteins makes it a promising candidate for drug development, and its various biochemical and physiological effects make it a promising therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand the compound's mechanism of action and evaluate its potential toxicity.
Scientific Research Applications
3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O4/c1-4-30-21-9-7-15(11-18(21)25)23(28)26-19-12-16(6-5-14(19)2)24-27-20-13-17(29-3)8-10-22(20)31-24/h5-13H,4H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJZLHJZGHQKGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)OC)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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